N-((1-phenyl-1H-tetrazol-5-yl)methyl)-2-naphthamide
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Overview
Description
N-((1-phenyl-1H-tetrazol-5-yl)methyl)-2-naphthamide is a compound that belongs to the class of tetrazoles, which are nitrogen-rich heterocycles. Tetrazoles are known for their diverse biological applications and are often used in material and medicinal chemistry due to their unique chemical properties .
Preparation Methods
The synthesis of N-((1-phenyl-1H-tetrazol-5-yl)methyl)-2-naphthamide typically involves the reaction of 1-phenyl-1H-tetrazole-5-carbaldehyde with 2-naphthylamine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N-((1-phenyl-1H-tetrazol-5-yl)methyl)-2-naphthamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like ethanol or dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-((1-phenyl-1H-tetrazol-5-yl)methyl)-2-naphthamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Mechanism of Action
The mechanism of action of N-((1-phenyl-1H-tetrazol-5-yl)methyl)-2-naphthamide involves its interaction with molecular targets in biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes .
Comparison with Similar Compounds
N-((1-phenyl-1H-tetrazol-5-yl)methyl)-2-naphthamide can be compared with other tetrazole derivatives, such as:
- 1-phenyl-1H-tetrazole-5-carboxamide
- 1-phenyl-1H-tetrazole-5-thiol
- 1-phenyl-1H-tetrazole-5-methanol
These compounds share the tetrazole core but differ in their substituents, leading to variations in their chemical and biological properties.
Properties
IUPAC Name |
N-[(1-phenyltetrazol-5-yl)methyl]naphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O/c25-19(16-11-10-14-6-4-5-7-15(14)12-16)20-13-18-21-22-23-24(18)17-8-2-1-3-9-17/h1-12H,13H2,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAJIHQNITBQGHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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